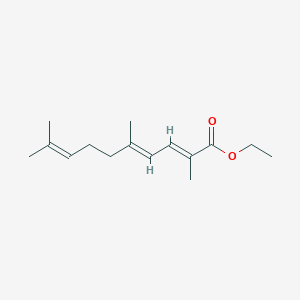
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O2. It is a member of the trienoate family, characterized by the presence of three conjugated double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate typically involves the esterification of the corresponding acid with ethanol. One common method is the reaction of 2,5,9-trimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Amino esters, alkoxy esters.
Aplicaciones Científicas De Investigación
Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl 2,5,9-trimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,5,9-trimethyldeca-2,4,8-trienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,4,6-trimethyldeca-2,4,8-trienoate: Similar structure but with different positions of the methyl groups.
Ethyl 2,5,9-trimethyldeca-2,4,6-trienoate: Similar structure but with different positions of the double bonds.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C15H24O2 |
|---|---|
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
ethyl (2E,4E)-2,5,9-trimethyldeca-2,4,8-trienoate |
InChI |
InChI=1S/C15H24O2/c1-6-17-15(16)14(5)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3/b13-10+,14-11+ |
Clave InChI |
HXSODUMDSWIBOR-IFQMDVHZSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C=C(\C)/CCC=C(C)C)/C |
SMILES canónico |
CCOC(=O)C(=CC=C(C)CCC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



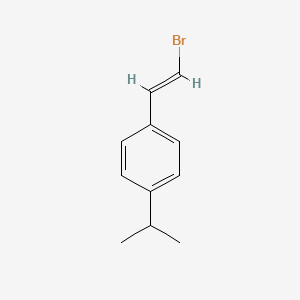
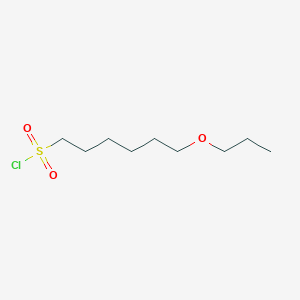

![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)
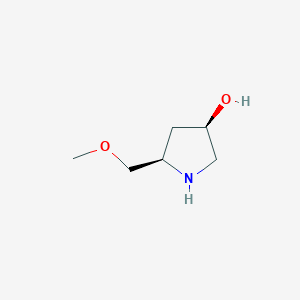
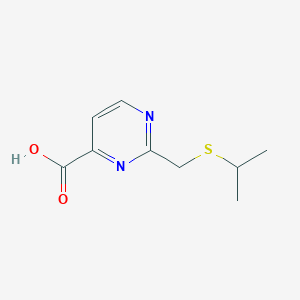


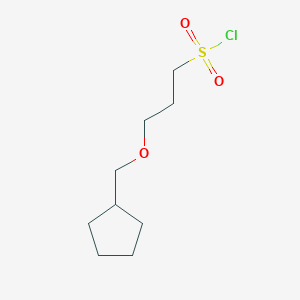

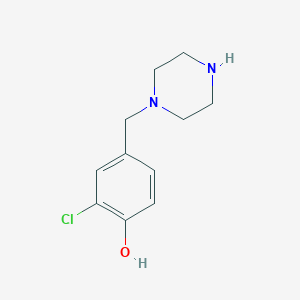
![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
